
2-(4-Methyl-2-oxocyclohexylidene)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-2-oxocyclohexylidene)propanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a cyclohexylidene ring with a methyl group and an oxo group, along with a propanal side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-oxocyclohexylidene)propanal typically involves the reaction of cyclohexanone with methyl vinyl ketone under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through an aldol condensation mechanism. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts, such as solid-supported bases, can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-2-oxocyclohexylidene)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
Oxidation: 2-(4-Methyl-2-oxocyclohexylidene)propanoic acid.
Reduction: 2-(4-Methyl-2-oxocyclohexylidene)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Methyl-2-oxocyclohexylidene)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-2-oxocyclohexylidene)propanal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparación Con Compuestos Similares
2-(4-Methyl-2-oxocyclohexylidene)propanal can be compared with other similar compounds, such as:
Cyclohexanone: Lacks the aldehyde group and has different reactivity and applications.
4-Methylcyclohexanone: Similar structure but lacks the propanal side chain.
2-Methylpropanal: Smaller molecule with different chemical properties and uses.
Propiedades
Número CAS |
141396-29-4 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-(4-methyl-2-oxocyclohexylidene)propanal |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-9(8(2)6-11)10(12)5-7/h6-7H,3-5H2,1-2H3 |
Clave InChI |
CFYVVQZFPWGXEB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=C(C)C=O)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


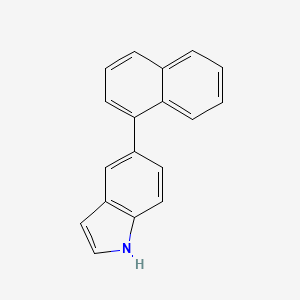
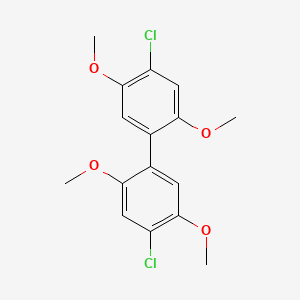
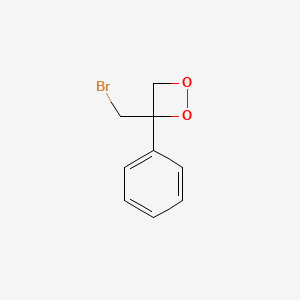
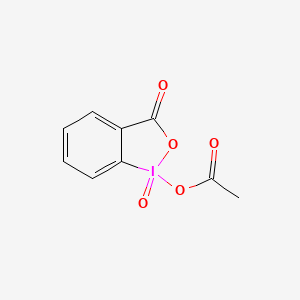

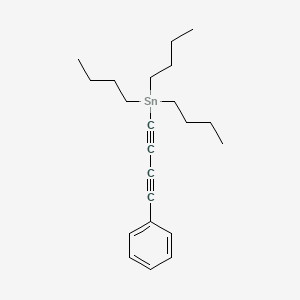
![6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol](/img/structure/B14278280.png)
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
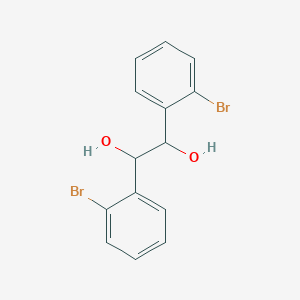
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)
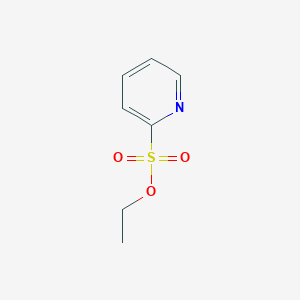
![2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14278308.png)

